N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves a range of techniques, including reactions of secondary amines with halogenated sulfonamides, reductions, and acylations. For example, compounds with related sulfonamide structures have been synthesized through reactions with secondary amines and halogenated sulfonamides, followed by reductions and acylations to achieve desired sulfonamide derivatives (Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds in the sulfonamide family, including density functional theory (DFT) studies, reveals detailed insights into their geometry, vibrational frequencies, and electronic properties. These studies often utilize DFT with various basis sets to characterize the reactivity and stability of the molecules (FazilathBasha et al., 2021).
Chemical Reactions and Properties
Sulfonamides, including structures similar to N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, exhibit a range of chemical reactions, such as their ability to inhibit various biological targets. Molecular docking analyses reveal their inhibitory nature against proteins, showcasing their bioactive potential (FazilathBasha et al., 2021).
Physical Properties Analysis
The physical properties of sulfonamides, including solubility, melting points, and crystal structure, are crucial for their application. Solid phase synthesis techniques have been used to create sulfonamide compounds, further characterized by single-crystal X-ray diffraction to understand their crystal structures and intermolecular hydrogen bonding (Luo & Huang, 2004).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are often characterized by their stability under physiological conditions and their ability to undergo transformations in response to environmental pH changes. Studies on benzimidazole sulfoxide classes of compounds related to sulfonamides have shown how modifications to the pyridine moiety can significantly affect their stability and activity (Ife et al., 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-14-7-9-18(10-8-14)26(23,24)21-16-5-2-4-15(12-16)19(22)20-13-17-6-3-11-25-17/h2-12,21H,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCFJAHBZOUHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。